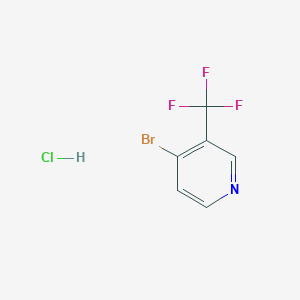

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride

Descripción general

Descripción

“4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the empirical formula C6H4Br2F3N . It has a molecular weight of 306.91 . This compound is used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .

Synthesis Analysis

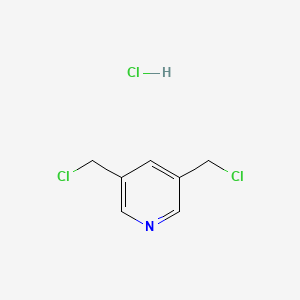

The synthesis of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Another method involves the synthesis of 3-Bromo-4-fluoropyridine from 3-Bromo-4-nitropyridine .

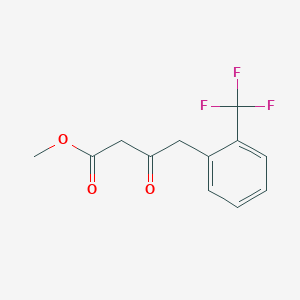

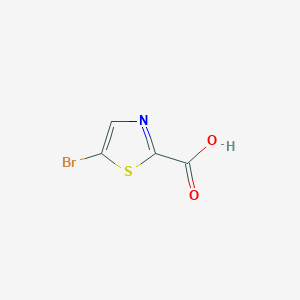

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” can be represented by the SMILES string Br.FC(F)(F)c1cnccc1Br . The InChI key for this compound is MHIFEMQDYMMYRS-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” include a melting point range of 197-209 °C . It is a solid at room temperature and should be stored at 2-8°C .

Aplicaciones Científicas De Investigación

Agrochemicals Synthesis

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride: is used in the synthesis of agrochemicals due to its trifluoromethyl group, which imparts unique physicochemical properties to the final compounds . This group enhances the biological activity of pesticides, making them more effective at lower concentrations. The compound serves as a building block for creating new molecules that protect crops from pests and diseases.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized for its trifluoromethyl group, which can significantly alter the medicinal properties of drugs . It has been involved in the development of various pharmaceuticals, including those undergoing clinical trials, due to its ability to improve the pharmacokinetic profile of therapeutic agents.

Material Science

The compound finds applications in material science, particularly in the development of novel materials with specific fluorinated structures . Its inclusion in materials can lead to enhanced stability and performance, which is crucial for advanced material applications.

Chemical Synthesis

As a versatile intermediate, 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is employed in chemical synthesis to introduce the trifluoromethyl group into target molecules . This is particularly valuable for synthesizing complex organic compounds with specific desired properties.

Biochemistry Research

In biochemistry, this compound is used to study the role of fluorinated molecules in biological systems . Its derivatives can be used to probe enzyme mechanisms or to develop probes for imaging in biological research.

Animal Health Products

The trifluoromethyl group of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is also significant in the development of veterinary products . It contributes to the creation of medications that are more effective and safer for animal health management.

Safety and Hazards

“4-Bromo-3-(trifluoromethyl)pyridine hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s known that the trifluoromethyl group and the pyridine ring in the compound can influence its reactivity and interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Result of Action

Similar compounds have been known to exhibit various biological activities .

Action Environment

Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride .

Propiedades

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTHBNBZPUZOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)

![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)